3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazopurines This compound is characterized by the presence of a bromobenzyl group attached to the imidazopurine core, along with three methyl groups
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKXBWAEOTXBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazopurine core, followed by the introduction of the bromobenzyl group and the methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromobenzyl group or other functional groups.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazopurine compounds.
Scientific Research Applications
3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The bromobenzyl group and the imidazopurine core play crucial roles in its activity. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-(4-bromobenzyl)-1,3-dimethyl-2,4,7(1H,3H,8H)-pteridinetione: A similar compound with a different core structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar biological activities but different chemical structures.
Uniqueness
3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and the imidazopurine core
Biological Activity
3-(4-bromobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of psychiatry and oncology. Its unique structural features contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C17H17BrN4O2
- Molecular Weight : 468.31 g/mol
- Structural Features : The compound contains a purine core with a bromobenzyl substitution that enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways associated with mood regulation and cellular proliferation.
Antidepressant Effects
Research has indicated that this compound exhibits significant antidepressant properties. In vivo studies have demonstrated its efficacy in reducing depressive behaviors in animal models. For instance:
- Study Findings : In forced swim tests (FST), the compound showed a reduction in immobility time, suggesting antidepressant-like effects comparable to established treatments such as selective serotonin reuptake inhibitors (SSRIs) .
Anxiolytic Effects
In addition to its antidepressant potential, this compound has also been evaluated for its anxiolytic properties:
- Case Study : A study highlighted that at a dosage of 2.5 mg/kg, the compound exhibited greater anxiolytic effects than diazepam in animal models .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors (5-HT1A/5-HT7) | |
| Anxiolytic | Interaction with GABAergic systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:
- Formation of the Imidazopurine Core : Cyclization reactions under acidic or basic conditions.
- Bromobenzyl Substitution : Nucleophilic substitution reactions to introduce the bromobenzyl group.
Industrial methods may optimize these steps using continuous flow reactors to enhance yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
